ACP-319 -

ACP-319

Catalog Number: EVT-256311
CAS Number:
Molecular Formula: C35H32N2O7
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACP-319 is an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. PI3K inhibitor ACP-319 inhibits PI3K, which prevents the activation of the PI3K/AKT (protein kinase B)-mediated signaling pathway. This results in the inhibition of growth and survival of PI3K-overexpressing tumor cells. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis.
Overview

ACP-319 is a selective inhibitor targeting the phosphoinositide 3-kinase delta pathway, primarily utilized in the treatment of chronic lymphocytic leukemia. This compound has garnered attention due to its potential to enhance the efficacy of other cancer therapies, particularly those involving Bruton tyrosine kinase inhibitors. The combination of ACP-319 with other agents has shown promise in preclinical studies, indicating its role in improving therapeutic outcomes in hematological malignancies.

Source and Classification

ACP-319 is classified as a small molecule inhibitor specifically targeting the delta isoform of phosphoinositide 3-kinase. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against specific kinases involved in cancer cell signaling pathways. Its development is part of a broader effort to create targeted therapies that minimize off-target effects while maximizing therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of ACP-319 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for further functionalization.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution reactions, which allows for the selective modification of the aromatic ring.
  3. Cyclization: A cyclization step often follows, forming a heterocyclic structure that is crucial for the biological activity of ACP-319.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

The detailed synthetic route typically involves multiple reaction conditions, including temperature control and solvent selection, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of ACP-319 features a complex arrangement that includes:

  • Aromatic Rings: These provide stability and are essential for binding interactions with the target enzyme.
  • Heterocycles: Contributing to the specificity of the compound, these rings often contain nitrogen or sulfur atoms that participate in hydrogen bonding with the target.
  • Functional Groups: Various substituents on the aromatic rings enhance solubility and bioavailability.

The precise molecular formula and structural data can be derived from crystallographic studies or NMR spectroscopy, which confirm the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

ACP-319 undergoes several key chemical reactions that facilitate its interaction with biological targets:

  1. Binding Interactions: The compound forms non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of phosphoinositide 3-kinase delta.
  2. Inhibition Mechanism: By occupying the ATP-binding site or an allosteric site, ACP-319 effectively inhibits kinase activity, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.

These reactions are critical for understanding how ACP-319 exerts its pharmacological effects in vivo.

Mechanism of Action

Process and Data

The mechanism through which ACP-319 acts involves:

  1. Target Engagement: ACP-319 binds selectively to phosphoinositide 3-kinase delta, inhibiting its activity.
  2. Downstream Effects: This inhibition leads to reduced signaling through pathways such as AKT/mTOR, which are crucial for cell growth and survival in cancer cells.
  3. Synergistic Effects: When used in combination with other inhibitors like acalabrutinib, ACP-319 enhances tumor suppression by targeting complementary pathways, leading to improved clinical outcomes.

Data from preclinical studies demonstrate significant reductions in tumor burden when ACP-319 is administered alongside other targeted therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ACP-319 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da, which is typical for small molecule inhibitors.
  • Solubility: It demonstrates good solubility in organic solvents, facilitating formulation for therapeutic use.
  • Stability: The compound shows stability under physiological conditions, making it suitable for oral administration.

These properties are essential for determining dosage forms and delivery methods in clinical settings.

Applications

Scientific Uses

ACP-319 is primarily utilized in research focused on:

  1. Cancer Therapeutics: Its role as a phosphoinositide 3-kinase delta inhibitor positions it as a valuable agent in treating various hematological malignancies, particularly chronic lymphocytic leukemia.
  2. Combination Therapies: Ongoing studies explore its use in combination with other targeted therapies to overcome resistance mechanisms commonly observed in cancer treatment.

The scientific community continues to investigate ACP-319's potential applications across different cancer types and its ability to enhance existing treatment regimens.

Properties

Product Name

ACP-319

Molecular Formula

C35H32N2O7

Synonyms

ACP-319; ACP 319; ACP319.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.